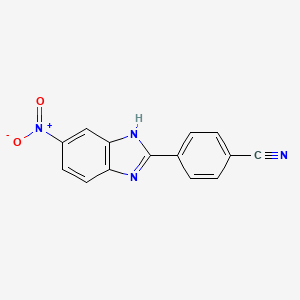
4-(5-Nitro-1h-benzimidazol-2-yl)benzonitrile
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-(5-Nitro-1h-benzimidazol-2-yl)benzonitrile is a compound that belongs to the benzimidazole family Benzimidazoles are heterocyclic aromatic organic compounds that are known for their wide range of biological activities The structure of this compound consists of a benzimidazole ring substituted with a nitro group at the 5-position and a benzonitrile group at the 4-position
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-(5-Nitro-1h-benzimidazol-2-yl)benzonitrile typically involves the following steps:
Formation of Benzimidazole Core: The benzimidazole core can be synthesized by the condensation of o-phenylenediamine with a suitable carboxylic acid or its derivatives under acidic conditions.
Cyanation: The benzonitrile group can be introduced by a cyanation reaction, where a suitable aryl halide is reacted with a cyanide source in the presence of a catalyst.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, efficient catalysts, and optimized reaction conditions to ensure high yield and purity.
Analyse Chemischer Reaktionen
Types of Reactions
4-(5-Nitro-1h-benzimidazol-2-yl)benzonitrile can undergo various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst (e.g., palladium on carbon).
Substitution: The benzonitrile group can participate in nucleophilic substitution reactions, where the cyano group is replaced by other nucleophiles.
Oxidation: The benzimidazole ring can undergo oxidation reactions, leading to the formation of various oxidized derivatives.
Common Reagents and Conditions
Reduction: Hydrogen gas, palladium on carbon, ethanol.
Substitution: Sodium cyanide, copper(I) cyanide, dimethyl sulfoxide (DMSO).
Oxidation: Potassium permanganate, dichloromethane.
Major Products Formed
Reduction: 4-(5-Amino-1h-benzimidazol-2-yl)benzonitrile.
Substitution: Various substituted benzonitrile derivatives.
Oxidation: Oxidized benzimidazole derivatives.
Wissenschaftliche Forschungsanwendungen
4-(5-Nitro-1h-benzimidazol-2-yl)benzonitrile has several scientific research applications:
Medicinal Chemistry: This compound is studied for its potential as an antimicrobial, anticancer, and antiparasitic agent due to the biological activities associated with benzimidazole derivatives.
Materials Science: It is used in the development of advanced materials, including organic semiconductors and dyes.
Biological Research: The compound is used as a probe to study various biological processes and molecular interactions.
Wirkmechanismus
The mechanism of action of 4-(5-Nitro-1h-benzimidazol-2-yl)benzonitrile involves its interaction with specific molecular targets. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to cytotoxic effects. The benzimidazole ring can bind to various enzymes and receptors, inhibiting their activity and disrupting cellular processes .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4-(5-Amino-1h-benzimidazol-2-yl)benzonitrile: A reduced form of the compound with an amino group instead of a nitro group.
4-(5-Chloro-1h-benzimidazol-2-yl)benzonitrile: A similar compound with a chloro group at the 5-position.
4-(5-Methyl-1h-benzimidazol-2-yl)benzonitrile: A similar compound with a methyl group at the 5-position.
Uniqueness
4-(5-Nitro-1h-benzimidazol-2-yl)benzonitrile is unique due to the presence of the nitro group, which imparts distinct chemical reactivity and biological activity. The nitro group can undergo various transformations, making this compound versatile for different applications .
Eigenschaften
Molekularformel |
C14H8N4O2 |
|---|---|
Molekulargewicht |
264.24 g/mol |
IUPAC-Name |
4-(6-nitro-1H-benzimidazol-2-yl)benzonitrile |
InChI |
InChI=1S/C14H8N4O2/c15-8-9-1-3-10(4-2-9)14-16-12-6-5-11(18(19)20)7-13(12)17-14/h1-7H,(H,16,17) |
InChI-Schlüssel |
UYTIBAUGYJGWFP-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=CC=C1C#N)C2=NC3=C(N2)C=C(C=C3)[N+](=O)[O-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


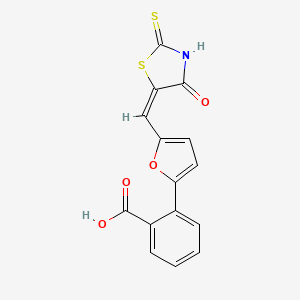
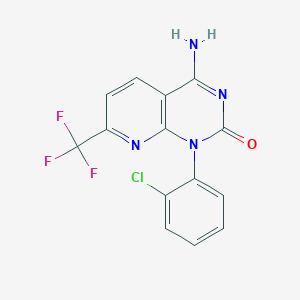
![N-[3,4-Bis(trifluoromethyl)phenyl]-2-hydroxy-5-chlorobenzamide](/img/structure/B11936376.png)


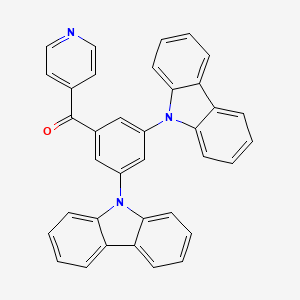

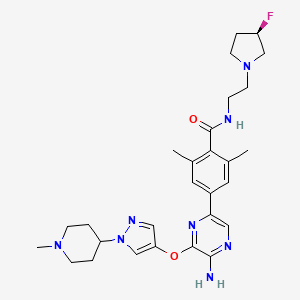

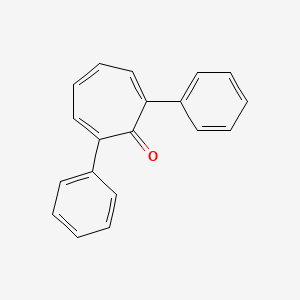
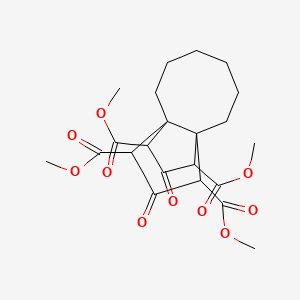
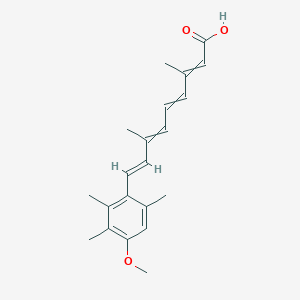
![(7R)-N-[(5-ethylsulfonylpyridin-2-yl)methyl]-7-propan-2-yl-6-[[4-(trifluoromethyl)cyclohexyl]methyl]-5,7-dihydropyrrolo[3,4-b]pyridine-3-carboxamide](/img/structure/B11936453.png)
![nonyl 7-[(6-heptadecan-9-yloxy-6-oxohexyl)-(3-hydroxypropyl)amino]heptanoate](/img/structure/B11936455.png)
